5-[(3-nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one
Description
4H-Pyran-4-one derivatives are a class of heterocyclic compounds with a six-membered ring containing one oxygen atom and a ketone group. The compound 5-[(3-nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one features a 4H-pyran-4-one core substituted at the 2-position with a 4-phenylpiperazinylmethyl group and at the 5-position with a 3-nitrobenzyloxy moiety. The phenylpiperazine substituent is a common pharmacophore in bioactive molecules, often associated with receptor binding (e.g., serotonin or dopamine receptors), while the nitro group may influence electronic properties and solubility .
Properties
IUPAC Name |
5-[(3-nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c27-22-14-21(15-24-9-11-25(12-10-24)19-6-2-1-3-7-19)30-17-23(22)31-16-18-5-4-8-20(13-18)26(28)29/h1-8,13-14,17H,9-12,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQFKTKQGAYXLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one typically involves multiple steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a condensation reaction involving a suitable diketone and an aldehyde under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through a nucleophilic substitution reaction, where the piperazine ring reacts with a suitable leaving group on the pyranone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylpiperazine moiety can participate in substitution reactions, where the piperazine ring can be modified with various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenylpiperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-[(3-nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group and the phenylpiperazine moiety are likely to play crucial roles in these interactions, potentially binding to active sites or altering the conformation of the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the 4H-pyran-4-one scaffold but differ in substituents, leading to variations in physicochemical properties, biological activity, and synthetic routes.
Substituent Analysis and Molecular Properties
Key Research Findings and Trends
Piperazine vs. Piperidine : Piperazine derivatives (e.g., target compound) exhibit higher solubility in aqueous media compared to piperidine analogs (e.g., ) due to basic nitrogen atoms .
Biological Target Specificity: Quinoline- and trifluoromethyl-containing analogs () show superior kinase inhibition, while halogenated derivatives () favor antimicrobial applications .
Biological Activity
The compound 5-[(3-nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one, also referred to as compound A , is a novel pyran derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Chemical Structure and Synthesis
The molecular formula of compound A is , with a molecular weight of approximately 477.51 g/mol. The compound features a pyran ring substituted with a nitrophenyl group and a piperazine moiety, which are critical for its biological activity.
Synthesis Overview:
- Formation of the Pyran Ring: The synthesis typically involves multi-step organic reactions, including the Hantzsch reaction to form the dihydropyridine core.
- Substitution Reactions: The introduction of the piperazine moiety is achieved through nucleophilic substitution with halogenated precursors.
- Functional Group Modifications: Methoxylation and nitrophenyl substitution are performed using methanol and electrophilic aromatic substitution techniques, respectively.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compound A. In vitro evaluations showed that derivatives of pyran compounds exhibit significant antibacterial activity against various Gram-positive bacteria, with some derivatives demonstrating lower IC50 values than standard antibiotics like ampicillin .
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| 4g | Staphylococcus aureus | 12.5 |
| 4j | Streptococcus pneumoniae | 15.0 |
Antioxidant Activity
The antioxidant capacity of compound A was assessed using DPPH scavenging assays, where it demonstrated strong reducing potency compared to known antioxidants such as Butylated Hydroxytoluene (BHT). The effective concentration (EC50) values were notably low, indicating high efficacy in scavenging free radicals .
| Compound | EC50 (mM) |
|---|---|
| 4g | 0.072 |
| 4j | 0.074 |
| BHT | 0.089 |
Cytotoxicity and Antitumor Activity
Compound A has shown promising results in cytotoxicity assays against HCT-116 colorectal cancer cells. Notably, certain derivatives inhibited cell proliferation with IC50 values as low as 75.1 µM, suggesting potential as an anticancer agent . Mechanistic studies indicated that these compounds may induce apoptosis through caspase activation pathways.
Case Studies
- Study on Anticancer Activity : One study evaluated various 4H-pyran derivatives, including compound A, for their ability to inhibit CDK2 kinase activity in HCT-116 cells. Results showed significant downregulation of CDK2 protein levels and gene expression, correlating with reduced cell viability and increased apoptosis markers .
- Antimicrobial Efficacy : Another research focused on the antibacterial properties of similar pyran derivatives revealed that certain modifications to the structure enhanced their activity against resistant bacterial strains, indicating that compound A could be further optimized for improved efficacy against pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
